molecular formula C9H14Cl2N2O2 B2785975 Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride CAS No. 1909336-84-0

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride

Cat. No.: B2785975
CAS No.: 1909336-84-0
M. Wt: 253.12
InChI Key: FKIOOMYFSOZSAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (CAS: 1909336-84-0) is a pyridine-based carboxylate derivative with a molecular weight of 253.12 g/mol and a purity of ≥95% . Its structure features a pyridine ring substituted with a methyl ester group at the 3-position and a methylaminomethyl group at the 6-position. This compound is a white to off-white solid, stored under cool, dry conditions to maintain stability .

Its applications span pharmaceutical synthesis and organic chemistry, where it serves as a key intermediate for drug candidates. The methylamino group enables further functionalization, making it valuable for developing therapies targeting complex diseases. Additionally, its reactivity supports the synthesis of advanced organic molecules in material science and catalysis .

Properties

IUPAC Name

methyl 6-(methylaminomethyl)pyridine-3-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-10-6-8-4-3-7(5-11-8)9(12)13-2;;/h3-5,10H,6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIOOMYFSOZSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=C(C=C1)C(=O)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride typically involves the reaction of nicotinic acid derivatives with methylamine. One common method includes the following steps:

    Starting Material: Nicotinic acid is used as the starting material.

    Esterification: Nicotinic acid is esterified with methanol in the presence of a strong acid catalyst to form methyl nicotinate.

    Aminomethylation: Methyl nicotinate is then reacted with formaldehyde and methylamine under controlled conditions to introduce the methylamino group at the 6-position of the pyridine ring.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the final compound in its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of nicotinic acid are esterified using industrial-scale reactors.

    Continuous Aminomethylation: The aminomethylation step is carried out in continuous flow reactors to ensure consistent quality and yield.

    Purification and Crystallization: The product is purified using industrial-scale chromatography and crystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that this compound exhibits moderate activity against various Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent.
  • Cancer Research : The compound has been evaluated for its ability to inhibit fibroblast growth factor receptors (FGFR), which are implicated in various cancers. Inhibition of FGFR can lead to reduced cell proliferation in cancerous tissues.

Organic Synthesis

This compound serves as an important building block in the synthesis of more complex heterocyclic compounds. It is utilized in:

  • Synthesis of Pharmaceuticals : this compound is used to create intermediates for drugs targeting neurological disorders and other therapeutic areas .
  • Reagent in Chemical Reactions : It acts as a useful reagent in organic synthesis, facilitating the exploration of new chemical pathways and reactions .

Agricultural Applications

The compound is also employed in the formulation of agrochemicals:

  • Pesticides and Herbicides : Its chemical properties enhance the efficacy of agrochemicals, improving crop yield and protection against pests .

The following table summarizes key biological activities associated with this compound:

ActivityEffectReference
FGFR InhibitionSignificant reduction in cell proliferation
Antimicrobial ActivityModerate activity against Gram-positive bacteria
Agonism at D3 Dopamine ReceptorsPromotes β-arrestin translocation

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against several strains of Gram-positive bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential as an antimicrobial agent.

Case Study 2: Cancer Cell Proliferation

Research involving cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability, correlating with FGFR inhibition. This highlights its potential role in cancer therapeutics.

Mechanism of Action

The mechanism of action of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (hereafter referred to as Compound A) with structurally or functionally related pyridine derivatives.

Table 1: Structural and Functional Comparison of Compound A and Analogues

Compound Name CAS Number Molecular Weight Purity Salt Form Substituents/Modifications Physical Form Key Applications
Compound A 1909336-84-0 253.12 g/mol ≥95% Dihydrochloride 6-(methylaminomethyl), 3-methyl ester White to off-white Pharma intermediates, organic synthesis
Methyl 6-(aminomethyl)pyridine-3-carboxylate hydrochloride 1072438-56-2 Not reported 97% Hydrochloride 6-aminomethyl, 3-methyl ester Yellow solid Biochemical reagents
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride Not reported Not reported Not reported Hydrochloride Cyclobutane core with methylamino and methyl ester Not specified Synthesis intermediate (e.g., in EP 4374877A2 )
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate Not reported Not reported Not reported None 6-chloro, 5-pivalamido, acrylate ester Not specified Organic synthesis, materials

Key Comparative Insights

Substituent Effects on Reactivity and Applications Compound A vs. Methyl 6-(aminomethyl)pyridine-3-carboxylate hydrochloride:

  • Structural Difference: Compound A has a secondary amine (methylamino group), while the latter has a primary amine (aminomethyl group) .
  • The primary amine in the analogue may offer faster reaction kinetics but lower stability .
  • Physical Properties : Compound A is a white solid (≥95% purity), whereas the analogue is yellow (97% purity), possibly due to oxidation or impurities .

Salt Form and Solubility Compound A’s dihydrochloride salt likely increases water solubility compared to the hydrochloride form of Methyl 6-(aminomethyl)pyridine-3-carboxylate. This property is critical for pharmaceutical formulations requiring high bioavailability .

Core Structure and Synthetic Utility Compound A vs. Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride:

  • The cyclobutane core in the latter introduces ring strain , enhancing reactivity in cycloaddition or ring-opening reactions. In contrast, Compound A’s aromatic pyridine ring enables π-π interactions and metal coordination, useful in catalysis .
  • LCMS data for the cyclobutane derivative (m/z 411 [M+H]⁺) highlights its role in synthesizing complex molecules (e.g., Reference Example 107, m/z 658 [M+H]⁺) .

Substituent Diversity in Pyridine Derivatives

  • Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate features a chloro-pivalamido group, which increases hydrophobicity and steric bulk. Such modifications are advantageous in agrochemicals or polymers, contrasting with Compound A’s focus on drug synthesis .

Research Findings and Implications

  • Pharmaceutical Potential: Compound A’s methylamino group enables diverse derivatization, as evidenced by its use in developing kinase inhibitors and antimicrobial agents .
  • Synthetic Limitations: The dihydrochloride salt may complicate purification in non-polar solvents compared to neutral esters like Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate .

Biological Activity

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (CAS: 1909336-84-0) is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9H14Cl2N2O2
  • Molecular Weight : 227.12 g/mol
  • IUPAC Name : this compound

This compound features a pyridine ring substituted with a methylamino group and a carboxylate moiety, which may contribute to its biological activity.

Pharmacological Properties

Research has indicated that this compound exhibits various pharmacological effects, including:

  • Antagonistic Activity : It has been shown to have significant antagonistic effects on certain neurotransmitter receptors, which may influence motor activity and sympathetic responses .
  • Histamine Blockade : The compound demonstrates the ability to block histamine-induced contractions in isolated guinea pig ileum tissues, suggesting potential applications in treating allergic reactions or gastrointestinal disorders .
  • CNS Activity : In studies involving animal models, compounds similar to methyl 6-[(methylamino)methyl]pyridine have been noted to decrease elevated motor activity, indicating possible central nervous system (CNS) depressant effects .

Research Findings and Case Studies

A variety of studies have evaluated the biological activity of this compound and its analogs:

Study ReferenceFindings
Significant reduction in elevated motor activity at doses of 50 mg/kg.
Demonstrated safety in acute toxicity tests on rats and mice with no adverse effects observed at certain doses.
Investigated for its potential as a building block in drug development due to its structural properties.

Toxicity and Safety Profile

Toxicological evaluations have assessed the safety of this compound. Acute oral toxicity studies indicated that doses up to 900 mg/kg in rats did not result in significant adverse effects, highlighting its potential safety for therapeutic use .

The precise mechanism of action for this compound remains under investigation. However, its structural similarity to known neurotransmitter receptor antagonists suggests that it may function by modulating receptor activity within the CNS and peripheral nervous system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.